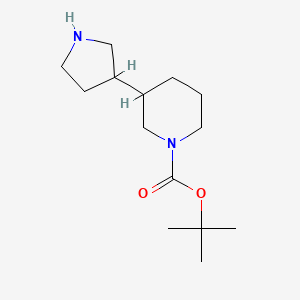
Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate (TB-3-PPC) is a molecule with a unique structure that has been studied extensively in recent years. TB-3-PPC is a member of the piperidine family and has been found to have several interesting properties, both in terms of its synthesis and its application in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate is involved in the synthesis of bioactive compounds. For example, it was used in the synthesis of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, serving as new ligands for the human recombinant receptor hCB1. This compound, particularly with a tert-butyl group as a chain terminal moiety, demonstrated strong hCB1 receptor affinity, indicating its potential in medicinal chemistry and drug design (Silvestri et al., 2010).
Pharmacokinetics and Metabolism
In pharmacokinetics, tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate derivatives have been studied for their metabolic pathways and excretion. For instance, 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200), a dipeptidyl peptidase IV inhibitor, underwent comprehensive metabolism and excretion studies in rats, dogs, and humans after oral administration. The findings revealed significant insights into its metabolism involving hydroxylation, amide hydrolysis, N-dealkylation, and unique metabolic pathways, demonstrating its complex pharmacokinetic profile (Sharma et al., 2012).
Antihypertensive Activity
Compounds containing the tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate moiety have been investigated for their antihypertensive properties. A study on 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones demonstrated that these compounds, especially those derived from tert-butyl groups, showed promising antihypertensive activity in spontaneously hypertensive rats, indicating their potential in the treatment of hypertension (Clark et al., 1983).
Antibacterial Agents
The tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate structure has also been incorporated into peptide deformylase inhibitors as potential antibacterial agents. VRC3375, a compound with this structure, demonstrated potent inhibitory activity against gram-positive and gram-negative bacterial pathogens with low cytotoxicity, suggesting its utility in developing future antibacterial drugs (Chen et al., 2004).
Eigenschaften
IUPAC Name |
tert-butyl 3-pyrrolidin-3-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-12(10-16)11-6-7-15-9-11/h11-12,15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTLOCGNRWISQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




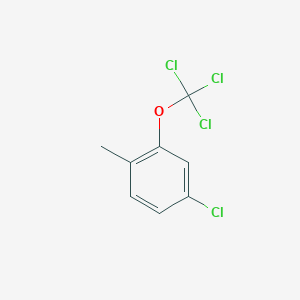


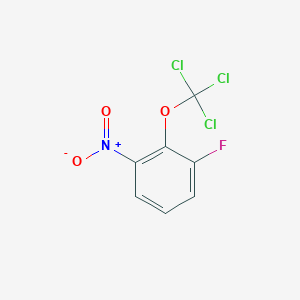
![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)
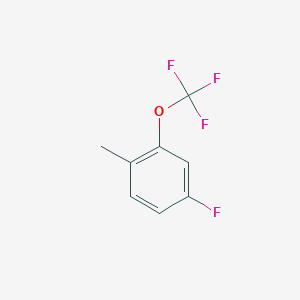
![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)

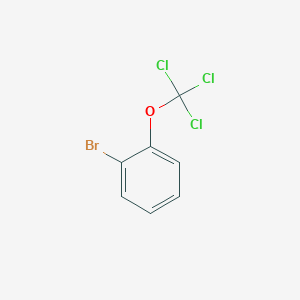


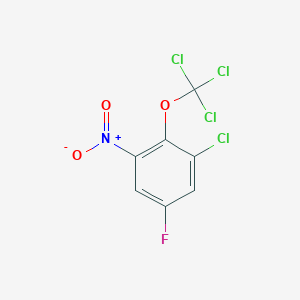
![1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene](/img/structure/B1402171.png)